molecular formula C21H21N3O4 B12059923 Nalpha-Z-Nim-benzyl-L-histidine

Nalpha-Z-Nim-benzyl-L-histidine

Cat. No.: B12059923
M. Wt: 379.4 g/mol
InChI Key: DHUVTQUENUPYMW-IBGZPJMESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-His(Bzl)-OH typically involves the protection of the amino group of histidine with a benzyloxycarbonyl (Z) group. This is achieved through the reaction of histidine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the product .

Industrial Production Methods

On an industrial scale, the production of Z-His(Bzl)-OH follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in the industry .

Chemical Reactions Analysis

Types of Reactions

Z-His(Bzl)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various peptides and peptide derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Z-His(Bzl)-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-His(Bzl)-OH involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group of histidine, preventing unwanted side reactions during the synthesis process. This allows for the selective formation of peptide bonds, leading to the desired peptide or protein product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-His(Bzl)-OH is unique due to its specific protective group, which provides stability and selectivity in peptide synthesis. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of chemistry and biology .

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

(2S)-3-(1-benzylpyrazol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C21H21N3O4/c25-20(26)19(22-21(27)28-15-17-9-5-2-6-10-17)13-18-11-12-24(23-18)14-16-7-3-1-4-8-16/h1-12,19H,13-15H2,(H,22,27)(H,25,26)/t19-/m0/s1

InChI Key

DHUVTQUENUPYMW-IBGZPJMESA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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